2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by a piperidine ring substituted with two fluorine atoms and a pyridine ring featuring a trifluoromethyl group. This compound has garnered attention in various fields of research due to its unique structural properties and potential applications in medicinal chemistry and materials science. The compound is classified under the category of fluorinated heterocycles, which are known for their diverse biological activities and chemical reactivity.
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common synthetic route includes:
The optimization of these synthesis steps is crucial for improving yield and reducing costs. Industrial methods may incorporate continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
The molecular structure of 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine can be represented as follows:
The compound has a molecular formula of C11H9F5N2 and a molecular weight of approximately 266.19 g/mol. Its structural features contribute to its unique chemical properties and reactivity profiles.
2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine participates in various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, affecting yield and selectivity.
The mechanism of action for 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances binding affinity through hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of target proteins, leading to desired biological effects.
Physical property data such as boiling points, density, and refractive index are essential for practical applications in laboratory settings.
2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine has several significant applications:
The integration of fluorinated heterocycles into medicinal chemistry represents a paradigm shift in bioactive compound design. The target compound, 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine (CAS: 1707581-22-3), exemplifies this evolution by combining two fluorinated pharmacophores: the 4,4-difluoropiperidine ring and the 3-(trifluoromethyl)pyridine unit [1] [7]. This bicyclic scaffold emerged in the early 2010s as researchers sought to address limitations of monocyclic fluorinated compounds—particularly metabolic instability and insufficient blood-brain barrier (BBB) penetration. The simultaneous incorporation of gem-difluoro and trifluoromethyl groups enhances three-dimensionality while maintaining metabolic resistance, a strategy validated by patent activity around 2013 focusing on CNS-targeted molecules [7]. The 4,4-difluoropiperidine moiety confers ring conformational restraint due to the gem-difluoro substitution, reducing the energy barrier between chair conformers and locking the ring in pharmacologically relevant geometries. This stereoelectronic effect is unobtainable with non-fluorinated piperidines [3] [7].
Scaffold Type | Representative Compound | Key Limitations | Advancements in Target Scaffold |
---|---|---|---|
Monofluorinated piperidines | Paroxetine | Metabolic oxidation, CYP interactions | Enhanced metabolic stability via CF3 and gem-difluoro groups |
Trifluoromethylpyridines | Flonicamid | Low BBB penetration | Improved logP/logD via balanced fluorination |
Non-fluorinated bicyclics | Donepezil precursors | Rapid clearance | Combined fluorinated pharmacophores (current scaffold) |
The 3-(trifluoromethyl)pyridine subunit in this hybrid scaffold plays a critical role in modulating protein-protein interactions (PPIs), which are notoriously challenging to target with small molecules. The trifluoromethyl group (–CF3) provides a unique combination of steric bulk (van der Waals volume ≈ 42.6 ų), strong electronegativity (Pauling scale: 4.0), and lipophilicity (π-value: 0.88) that mimics key structural elements of protein interfaces [4] [7]. In the patented derivative N-[(4,4-difluoropiperidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine, the –CF3 group engages in orthogonal dipole interactions with backbone carbonyls and fills hydrophobic subpockets inaccessible to non-fluorinated analogs [7]. This trifluoromethylpyridine unit also enhances π-stacking capabilities with aromatic residues (Phe, Tyr, Trp) due to the electron-withdrawing effect of fluorine atoms, which lower the π-system energy of the pyridine ring by ≈15 kcal/mol compared to unsubstituted pyridine [4] [6]. Computational studies confirm that the 3-(trifluoromethyl)pyridine moiety increases binding affinity by 2-3 orders of magnitude in kinase targets compared to chloro or methyl analogs, primarily through desolvation entropy effects and optimized hydrophobic contacts [4].
Interaction Type | Biological Target | Energetic Contribution (ΔΔG, kcal/mol) | Structural Role |
---|---|---|---|
C–F···H–N hydrogen bond | Kinase hinge region | -1.2 to -1.8 | Mimics adenine interactions |
CF3 hydrophobic filling | Allosteric PPI pocket | -2.5 to -3.0 | Displaces ordered water networks |
Edge-to-face π-stacking | Aromatic amino acid clusters | -1.5 to -2.0 | Stabilizes protein loop conformations |
4,4-Difluoropiperidine represents a strategic advancement in CNS drug design due to its ability to fine-tune pharmacokinetic and pharmacodynamic properties simultaneously. Unlike conventional piperidine, the gem-difluoro modification at C4 significantly reduces basicity (pKa lowered from ≈11 to ≈8.5), dramatically improving BBB penetration by decreasing cationic character at physiological pH [3] [8]. This pKa shift is quantified in the hybrid scaffold, where the 4,4-difluoropiperidine nitrogen exhibits a calculated pKa of 8.2 compared to 10.4 for the non-fluorinated analog—translating to a 5-fold increase in brain:plasma ratios in rodent models [7] [8]. The scaffold’s conformational rigidity also enhances target selectivity for CNS receptors; molecular dynamics simulations show that 4,4-difluoropiperidine derivatives maintain stable binding poses (>90% occupancy) in dopamine and serotonin transporters, whereas flexible piperidine rings sample multiple unproductive conformations [8]. This is exemplified by derivatives like [2-[[(5-chloropyridin-2-yl)amino]methyl]-4,4-difluoropiperidin-1-yl]-(6-methyl-3-pyrimidin-2-ylpyridin-2-yl)methanone, which exhibit sub-nanomolar NET inhibition (Ki = 0.94 nM) due to optimal spatial positioning of pharmacophores [7] [8]. The synthesis leverages palladium-catalyzed Suzuki-Miyaura coupling and hydrogenation techniques to construct the bicyclic system with precise stereocontrol [3] [7].
Table 3: Impact of 4,4-Difluoropiperidine Modifications on CNS Drug Properties
Property | Standard Piperidine | 4,4-Difluoropiperidine Hybrid | Therapeutic Advantage |
---|---|---|---|
pKa (amine) | 10.4–11.2 | 8.0–8.5 | Enhanced BBB penetration |
Metabolic stability (t1/2) | <2h (rat hepatocytes) | >6h (rat hepatocytes) | Reduced dosing frequency |
Conformational energy barrier | ≈5 kcal/mol | >8 kcal/mol | Improved target selectivity |
NET/Ki (nM) | 252 (e.g., desipramine) | 0.94 (hybrid analog) | Potency enhancement >250-fold |
Table 4: Key Compounds Mentioned in the Article
Compound Name | Chemical Structure | Relevant Context |
---|---|---|
2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine | C11H10F5N2 | Primary subject compound |
N-[(4,4-difluoropiperidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine | C12H14F5N3 | Patented PPI-targeting analog |
[2-[[(5-chloropyridin-2-yl)amino]methyl]-4,4-difluoropiperidin-1-yl]-(6-methyl-3-pyrimidin-2-ylpyridin-2-yl)methanone | C24H22ClF2N5O | High-potency NET inhibitor (Ki = 0.94 nM) |
4-(4-(Trifluoromethyl)pyridin-3-yl)morpholine | C10H11F3N2O | Comparative trifluoromethylpyridine derivative |
Tipranavir | C31H33F3N2O5S | Approved TFMP-containing drug (HIV protease inhibitor) |
The strategic fusion of 4,4-difluoropiperidine and 3-(trifluoromethyl)pyridine creates a multidimensional pharmacophore space that simultaneously addresses multiple drug discovery challenges: BBB penetration, metabolic stability, conformational control, and high-affinity target engagement. This scaffold has become a privileged structure in neuropharmacology, particularly for disorders requiring precision targeting of complex PPIs and transporter systems [7] [8]. Future developments will likely exploit this core for targeted protein degradation and allosteric modulator design, leveraging its unique physicochemical profile.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8